molecular formula C11H14Cl2N2S B12075538 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B12075538
M. Wt: 277.2 g/mol
InChI Key: OBKZRUOPRYMIGF-UHFFFAOYSA-N
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Description

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound that features a thiophene ring and a pyridine ring connected by an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride typically involves the condensation of thiophen-2-ylmethanamine with pyridin-2-ylmethanamine. This reaction is often carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions . The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of both thiophene and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2 g/mol

IUPAC Name

1-(5-thiophen-2-ylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2S.2ClH/c1-8(12)10-5-4-9(7-13-10)11-3-2-6-14-11;;/h2-8H,12H2,1H3;2*1H

InChI Key

OBKZRUOPRYMIGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CC=CS2)N.Cl.Cl

Origin of Product

United States

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